(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde (2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 120529-84-2
VCID: VC20815545
InChI: InChI=1S/C8H13NO2/c1-8(6-10)5-7-3-2-4-9(7)11-8/h6-7H,2-5H2,1H3/t7-,8-/m1/s1
SMILES: CC1(CC2CCCN2O1)C=O
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde

CAS No.: 120529-84-2

Cat. No.: VC20815545

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde - 120529-84-2

Specification

CAS No. 120529-84-2
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name (2R,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde
Standard InChI InChI=1S/C8H13NO2/c1-8(6-10)5-7-3-2-4-9(7)11-8/h6-7H,2-5H2,1H3/t7-,8-/m1/s1
Standard InChI Key XFZFZOOMUNWHBQ-HTQZYQBOSA-N
Isomeric SMILES C[C@@]1(C[C@H]2CCCN2O1)C=O
SMILES CC1(CC2CCCN2O1)C=O
Canonical SMILES CC1(CC2CCCN2O1)C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator